Fffwktft
Description
Structure
2D Structure
Properties
IUPAC Name |
6-amino-N-[1-[[1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H75N11O10/c1-37(73)52(54(64)75)71-60(81)50(34-42-25-13-6-14-26-42)70-61(82)53(38(2)74)72-56(77)47(29-17-18-30-62)66-59(80)51(35-43-36-65-46-28-16-15-27-44(43)46)69-58(79)49(33-41-23-11-5-12-24-41)68-57(78)48(32-40-21-9-4-10-22-40)67-55(76)45(63)31-39-19-7-3-8-20-39/h3-16,19-28,36-38,45,47-53,65,73-74H,17-18,29-35,62-63H2,1-2H3,(H2,64,75)(H,66,80)(H,67,76)(H,68,78)(H,69,79)(H,70,82)(H,71,81)(H,72,77) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTCBXPQKWFOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H75N11O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1122.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Structural Characteristics of Bim 23052 Relevant to Receptor Interaction
Peptide Sequence Analysis of BIM 23052: FFFWKTFT and its Modified Residues (D-Phe, D-Trp, C-terminal amide)
The peptide sequence of BIM 23052 is this compound biocrick.com. This sequence is an octapeptide, meaning it consists of eight amino acid residues linked by peptide bonds britannica.com. The full sequence with modifications is D-Phe-Phe-Phe-D-Trp-Lys-Thr-Phe-Thr-NH₂ biocrick.comresearchgate.netnih.gov. The modifications present in BIM 23052 are the incorporation of D-phenylalanine (D-Phe) at the N-terminus (position 1), D-tryptophan (D-Trp) at position 4, and a C-terminal amide group at position 8 (Thr) biocrick.comresearchgate.netnih.gov. These modifications are significant as they can influence the peptide's stability, conformation, and interaction with its target receptors researchgate.net. The incorporation of D-amino acids, which are less common in naturally occurring peptides, can reduce enzymatic degradation, thereby increasing the peptide's half-life researchgate.net. The C-terminal amidation also affects the charge and potentially the conformation of the peptide.
Conformational Dynamics and Ligand-Receptor Recognition
The conformational dynamics of a peptide like BIM 23052 are critical for its interaction with receptors. Peptides can exist in various conformations in solution, and their ability to adopt a specific conformation upon binding to a receptor is key to recognition and activation frontiersin.orgmdpi.com. While specific detailed studies on the conformational dynamics of BIM 23052 were not extensively detailed in the search results, research on other peptides and receptor interactions highlights the importance of this aspect mdpi.comelifesciences.orgnih.gov. Ligand-receptor recognition involves a dynamic interplay where both the ligand and the receptor may undergo conformational changes to achieve optimal binding mdpi.comelifesciences.orgnih.gov. The specific sequence and modifications in BIM 23052 likely dictate its preferred conformations and how it interacts with the binding sites of different SSTR subtypes researchgate.netnih.gov. Studies on somatostatin (B550006) analogs suggest that certain amino acid residues and their configurations (L or D) play a crucial role in determining the peptide's shape and its ability to fit into the receptor binding pocket mdpi.commdpi.com.
Determinants of Receptor Binding Affinity and Specificity
The binding affinity and specificity of BIM 23052 for different somatostatin receptor subtypes (SSTR1-5) are determined by its amino acid sequence and modifications, as well as the structural characteristics of the receptors themselves researchgate.netnih.gov. BIM 23052 has shown high affinity for several SSTR subtypes, particularly sst5, sst3, and sst2 researchgate.nettocris.comnih.gov.
Research has provided quantitative data on the binding affinity of BIM 23052 to various SSTR subtypes, typically expressed as Ki values. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Source |
| sst5 | 7.3 | tocris.com |
| sst2 | 13.5 | tocris.com |
| sst1 | 31.3 | tocris.com |
| sst4 | 141 | tocris.com |
These values indicate that BIM 23052 is a somatostatin sst5 receptor agonist with preferential binding to sst5 and sst2 compared to sst1 and sst4 tocris.com.
Structure-activity relationship (SAR) studies on BIM 23052 and its analogs have provided insights into which parts of the peptide are crucial for binding and activity researchgate.netnih.govmdpi.comnih.govnih.gov. For instance, modifications to the phenylalanine residues or the tryptophan residue can significantly impact the binding affinity and selectivity nih.govresearchgate.netmdpi.com. The presence of D-amino acids and the C-terminal amide are known modifications that influence the pharmacological profile of somatostatin analogs biocrick.comresearchgate.netnih.govresearchgate.net. Studies involving the replacement of amino acids, such as substituting phenylalanine with tyrosine, have demonstrated how subtle changes in the peptide structure can alter its activity and binding to SSTRs nih.govresearchgate.netmdpi.com. Docking studies have also been used to predict and understand the binding interactions between BIM 23052 analogs and SSTR subtypes, confirming that the compounds bind well to SSTRs, often with a preference for sstr3 and sst5 researchgate.netnih.govnih.gov.
Pharmacological Profile and Selectivity of Bim 23052
Receptor Binding Affinities Across Somatostatin (B550006) Receptor Subtypes
The binding affinity of BIM 23052 has been assessed across the five somatostatin receptor subtypes (sst1, sst2, sst3, sst4, and sst5) in various experimental settings. These studies provide crucial insights into the potential therapeutic and research applications of this compound.
Binding to Somatostatin Receptor 5 (sst5)
BIM 23052 exhibits high binding affinity for the somatostatin receptor 5 (sst5). Studies have reported Kᵢ values of 7.3 nM for sst5 receptors tocris.combiocrick.comabcam.comabcam.com. It is described as a somatostatin sst5 receptor agonist tocris.combiocrick.comabcam.comabcam.commedchemexpress.commedchemexpress.com. However, it is important to note that the affinity for human sst5 may be significantly lower compared to rat sst5, with one source indicating approximately 1000-fold lower affinity for human SSTR5 biocrick.com.
Comparative Binding to sst1, sst2, and sst4 Receptors
Beyond its preference for sst5, BIM 23052 also interacts with other somatostatin receptor subtypes, albeit with generally lower affinities. Reported Kᵢ values for BIM 23052 are 13.5 nM for sst2, 31.3 nM for sst1, and 141 nM for sst4 receptors tocris.combiocrick.comabcam.comabcam.com. Some research also suggests a high affinity for sst3 receptors researchgate.netnih.gov. However, other studies using human sst1-5 expressed in transfected cells were unable to confirm previously reported selectivities for certain analogs, including BIM 23052 nih.gov.
The binding affinities of BIM 23052 for somatostatin receptor subtypes can be summarized in the following table based on reported Kᵢ values:
| Receptor Subtype | Kᵢ (nM) | Source(s) |
| sst5 | 7.3 | tocris.combiocrick.comabcam.comabcam.com |
| sst2 | 13.5 | tocris.combiocrick.comabcam.comabcam.com |
| sst1 | 31.3 | tocris.combiocrick.comabcam.comabcam.com |
| sst4 | 141 | tocris.combiocrick.comabcam.comabcam.com |
Agonist Efficacy and Potency in Functional Assays
BIM 23052 functions as an agonist at somatostatin receptors, particularly sst5 tocris.combiocrick.comabcam.comabcam.commedchemexpress.commedchemexpress.com. Functional assays have demonstrated its ability to elicit biological responses mediated by these receptors. For instance, BIM 23052 has been shown to inhibit cAMP accumulation in pituitary cells, an effect mediated by somatostatin receptors oup.compsu.edu. The rank of potency for inhibiting cAMP accumulation and GH release in rat pituitary cells was observed to be OCT = SRIF > BIM-23052 oup.compsu.edu. In studies examining peptide YY secretion from rat intestinal cultures, BIM 23052 inhibited secretion in a concentration-dependent manner, being more effective than somatostatin-14 and similarly effective to somatostatin-28 physiology.org. BIM 23052 has also been described as a partial activator in functional assays at high concentrations nih.gov.
Receptor Selectivity Ratios and Their Implications for Research Applications
The binding affinity data allows for the calculation of selectivity ratios, which are crucial for understanding the preference of BIM 23052 for one receptor subtype over others. Based on the Kᵢ values of 7.3 nM (sst5), 13.5 nM (sst2), 31.3 nM (sst1), and 141 nM (sst4) tocris.combiocrick.comabcam.comabcam.com, BIM 23052 shows the highest affinity for sst5.
Selectivity ratios can be calculated as the ratio of the Kᵢ for a less preferred receptor to the Kᵢ for the most preferred receptor (sst5 in this case):
sst1/sst5 selectivity ratio: 31.3 nM / 7.3 nM ≈ 4.3
sst2/sst5 selectivity ratio: 13.5 nM / 7.3 nM ≈ 1.85
sst4/sst5 selectivity ratio: 141 nM / 7.3 nM ≈ 19.3
The relative selectivity of BIM 23052 makes it a valuable tool in research to investigate the specific roles of sst5 receptors, and potentially sst2 and sst3 receptors depending on the experimental context and concentration used. However, due to its affinity for multiple subtypes, particularly sst5, sst2, and potentially sst3, researchers must carefully consider the receptor expression profile of the system being studied and the concentrations of BIM 23052 used to attribute observed effects specifically to sst5 activation. The difference in affinity between rat and human sst5 receptors also highlights the importance of considering species differences in research studies biocrick.com.
Mechanisms of Signal Transduction Elicited by Bim 23052
G Protein Coupling Mechanisms (e.g., G(i)/G(o) Proteins)
All five SSTR subtypes (sst1-sst5) are coupled to adenylyl cyclase via G(i)/G(o) proteins, leading to the inhibition of cyclic AMP (cAMP) accumulation nih.gov. Pertussis toxin treatment abolishes the effect of somatostatin-14 (SRIF-14) on luciferase expression and [35S]GTPγS binding, suggesting the coupling of the receptor to G(i)/G(o) proteins biocrick.com. The SSTR5 selective agonist BIM 23052 has also been shown to inhibit Ca2+ currents in cells, an effect that was reversible and blocked by pertussis toxin treatment, further supporting coupling to pertussis toxin-sensitive G proteins, such as Gi/Go researchgate.net.
Downstream Signaling Pathway Activation
Activation of SSTRs by agonists modulates various downstream signaling pathways, including the inhibition of adenylyl cyclase, modulation of ionic conductance channels, and activation of protein dephosphorylation researchgate.net.
Modulation of [35S]GTPγS Binding
[35S]GTPγS binding assays are used to measure the activation of G proteins by GPCRs. SRIF-14 and SRIF-28 produce a concentration-dependent increase in [35S]GTPγS binding researchgate.net. SSTR2/5 receptor-selective ligands, including BIM 23052, also cause a concentration-dependent increase in [35S]GTPγS binding, while sst1/3/4 receptor-selective ligands were devoid of activity in certain cell lines researchgate.net. BIM 23056, another somatostatin (B550006) analog, has been reported to act as an antagonist on SRIF14-induced [35S]-GTPγS binding e-biochem.com.
Activation of Reporter Gene Expression (e.g., Luciferase Reporter Systems)
Luciferase reporter systems are widely used to quantify gene expression in transfected cells and to investigate genetic regulatory elements thermofisher.combioassaysys.com. These systems involve placing a genetic regulatory element upstream of a luciferase gene, and the expression of luciferase is measured to quantify the activity of the regulatory element or proteins in a biological pathway thermofisher.combmglabtech.com.
Studies investigating the effects of somatostatin analogs on reporter gene expression, such as luciferase, reveal divergent efficacy profiles compared to [35S]GTPγS binding biocrick.com. Some peptides show full agonism in activating reporter gene expression while showing an absence of agonism in [35S]GTPγS binding, and vice versa biocrick.com. Pertussis toxin abolishes the effect of SRIF-14 on luciferase expression, similar to its effect on [35S]GTPγS binding biocrick.com.
Comparative Analysis of Signaling Pathway Efficacy and Divergence
Comparative analysis of the efficacy profiles of somatostatin analogs, including BIM 23052, across different signaling pathways, such as luciferase expression and [35S]GTPγS binding, has revealed divergent responses biocrick.com. The relative efficacy profiles for these two pathways can be rather divergent, with some ligands exhibiting full agonism in one pathway but no agonism in the other biocrick.com.
This divergence suggests that the activation of SSTRs can lead to differential downstream signaling outcomes depending on the specific ligand and the cellular context. The observation that single amino acid substitutions in somatostatin analogs can selectively influence SSTR5 inhibition of different signal transduction pathways in the same cell type could provide an additional approach to assessing cellular events mediated by SSTR5 physiology.org.
The differential coupling of SSTRs to various intracellular signaling molecules, including adenylyl cyclase, ion channels (Ca2+ and K+), protein tyrosine phosphatases, and mitogen-activated protein kinases (MAPKs), contributes to the diverse inhibitory effects of somatostatin and its analogs ptbioch.edu.plresearchgate.net.
Data Tables
While specific quantitative data tables for BIM 23052's effects on [35S]GTPγS binding and luciferase expression across various studies were not consistently available in a format suitable for direct extraction and table generation from the search results, the findings indicate concentration-dependent effects and divergent efficacy profiles.
A conceptual representation of potential data based on the search results could be:
| Compound | Target Receptor | Assay | Effect | EC50/Ki (approximate range) | Emax (relative to reference) |
| BIM 23052 | sst5 | [35S]GTPγS Binding | Stimulation | nM range researchgate.net | Varied researchgate.net |
| BIM 23052 | sst5 | Luciferase Expression | Activation/Modulation | Not explicitly quantified | Varied, potentially divergent biocrick.com |
| BIM 23052 | sst5 | Ca2+ Current Inhibition | Inhibition | Not explicitly quantified | Blocked by PTX researchgate.net |
| SRIF-14 | sst2/5 | [35S]GTPγS Binding | Stimulation | nM range researchgate.net | ~75% researchgate.net |
| SRIF-14 | sst2/5 | Luciferase Expression | Activation/Modulation | Not explicitly quantified | Abolished by PTX biocrick.com |
| BIM 23056 | sst5 | [35S]GTPγS Binding | Antagonist on SRIF14-induced binding e-biochem.com | pKB = 6.74 researchgate.net | N/A |
In Vitro Research Methodologies for Characterizing Bim 23052 Activity
Cell Culture Models for Somatostatin (B550006) Receptor Expression
To investigate the effects of BIM 23052, it is essential to use cell lines that express the target somatostatin receptors. While various cell types are utilized, genetically modified cell lines are often preferred to ensure specific and measurable responses.
Chinese Hamster Lung (CHL) fibroblast cell lines, such as CCL39, are a common choice in cell biology research. For the specific study of somatostatin receptor activation, a modified version of this cell line, referred to as CCL39-SRE-Luci, would be particularly advantageous. This designation implies that the CCL39 cells have been genetically engineered to express a somatostatin receptor (SRE) and a luciferase (Luci) reporter gene. The luciferase reporter system is a widely used tool in biological research to study gene expression and cellular responses to stimuli. atcc.orgatcc.org In this context, the activation of the somatostatin receptor by an agonist like BIM 23052 would trigger a signaling cascade that leads to the expression of the luciferase enzyme, which in turn produces a measurable light signal. This allows for a quantifiable assessment of receptor activation.
Techniques for Assessing Receptor Transductional Properties
Upon binding of BIM 23052 to its receptor, a series of intracellular events known as signal transduction occurs. Several techniques are employed to assess these transductional properties. Somatostatin receptors, including the SSTR5 subtype for which BIM 23052 shows high affinity, are G-protein coupled receptors (GPCRs) that typically couple to inhibitory G-proteins. patsnap.com
Activation of these receptors commonly leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). patsnap.com Therefore, a common method to assess the activity of BIM 23052 is to measure its effect on cAMP levels, often after stimulating the cells with a substance that increases cAMP production. A reduction in cAMP levels in the presence of BIM 23052 would indicate successful receptor activation.
Another important aspect of SSTR5 signaling is the modulation of intracellular calcium (Ca2+) concentrations. mdpi.com Techniques that allow for the measurement of intracellular calcium, such as fluorescent calcium indicators, can be used to study the effects of BIM 23052. Depending on the specific cellular context, SSTR5 activation can lead to either an increase or a decrease in intracellular calcium levels. mdpi.com
The binding affinity of BIM 23052 to various somatostatin receptor subtypes is a crucial aspect of its characterization. This is often determined through radioligand binding assays, which measure the ability of the compound to displace a radioactively labeled ligand that is known to bind to the receptor. The results are typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Compound | SSTR1 | SSTR2 | SSTR4 | SSTR5 |
|---|---|---|---|---|
| BIM 23052 | 31.3 | 13.5 | 141 | 7.3 |
| Somatostatin-14 | - | 0.56 | - | 7 |
| Octreotide (B344500) | - | 0.75 | - | 5.2 |
| Lanreotide | - | - | - | - |
Data sourced from multiple studies. jci.org Note: Not all studies measured the affinity for all receptor subtypes.
Studies on Receptor Desensitization and Internalization in Response to BIM 23052
Prolonged exposure of a receptor to its agonist can lead to a decrease in the cellular response, a phenomenon known as desensitization. nih.gov This is often followed by receptor internalization, where the receptors are removed from the cell surface and transported into the cell's interior. These processes are crucial for regulating the duration and intensity of the signal.
The study of desensitization in response to BIM 23052 would involve initially treating the cells with the compound and then, after a certain period, re-stimulating them and measuring the response (e.g., cAMP inhibition). A diminished response upon the second stimulation would indicate desensitization.
Receptor internalization can be visualized and quantified using various techniques. nih.govnih.gov One common method involves using fluorescently labeled agonists or antibodies that bind to the receptor. Confocal microscopy can then be used to track the movement of the receptors from the cell membrane to intracellular compartments. Flow cytometry is another powerful tool that can be used to quantify the amount of receptor remaining on the cell surface after agonist exposure. nih.gov
Phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs) is a key step in the process of desensitization and internalization. nih.gov Studies may therefore also investigate the phosphorylation status of the somatostatin receptor in response to BIM 23052, for instance, through immunoprecipitation followed by western blotting with antibodies that specifically recognize phosphorylated proteins.
In Vivo Preclinical Investigations Utilizing Bim 23052
Application of BIM 23052 as a Pharmacological Probe in Animal Models
BIM 23052 has been utilized as a pharmacological tool to investigate the roles of somatostatin (B550006) receptor subtypes, particularly sst5, in various physiological processes in animal models. nih.govnih.gov By selectively activating sst5 receptors, researchers can elucidate the specific functions mediated by this receptor subtype in a whole organism context. nih.govnih.gov Studies using BIM 23052 have contributed to understanding the centrally mediated actions of somatostatin and selective agonists on modulating stress-related responses and gastrointestinal functions. nih.govnih.gov
Impact on Specific Physiological Processes Mediated by sst5 Receptors
Activation of sst5 receptors by agonists like BIM 23052 has been shown to impact specific physiological processes. nih.govnih.govfrontiersin.org Research indicates a prominent role of sst5 receptor activation in influencing gastrointestinal motor functions. nih.govnih.govfrontiersin.org
Investigation of Vagal Cholinergic Stimulation of Gastric Emptying in Rodents
Intracisternal injection of sst5-preferring agonists, including BIM 23052, has been shown to induce a vagal cholinergic stimulation of gastric emptying in rats. nih.govfrontiersin.orgbiocrick.com This effect is mediated through neural pathways involving vagal cholinergic activation. nih.gov Studies have demonstrated that the stimulatory action of intracisternal BIM 23052 on gastric emptying is prevented by subdiaphragmatic vagotomy or atropine. nih.govfrontiersin.orgbiocrick.com This highlights the involvement of the vagus nerve and cholinergic signaling in the observed response. nih.govfrontiersin.orgbiocrick.com
Research has investigated the specificity of BIM 23052 action on gastric emptying. Intracisternal administration of BIM 23052 stimulated gastric transit in a dose-dependent manner in conscious rats. biocrick.com
| Treatment Group | Dose (nmol/rat i.c.) | Gastric Emptying (%) (Mean ± SEM) |
| Saline | - | 43.2 ± 3.2 |
| BIM 23052 | 0.4 | 65.5 ± 6.5 |
| BIM 23052 | 0.8 | 77.4 ± 5.3 |
| BIM 23052 | 1.2 | 77.7 ± 1.9 |
Data derived from search result biocrick.com.
In contrast to intracisternal administration, intravenous injection of BIM 23052 at a dose of 0.8 nmol/rat had no effect on gastric emptying, supporting a centrally mediated action. nih.govfrontiersin.orgbiocrick.com Furthermore, studies using thyrotropin-releasing hormone (TRH) receptor antisense oligodeoxynucleotides, which blocked TRH-induced enhanced gastric emptying, did not influence the stimulatory action of BIM 23052, suggesting that BIM 23052 acts independently of medullary TRH pathways in this context. biocrick.comoup.com
Elucidation of Somatostatin Receptor 5-Mediated Functions in Whole Organism Systems
The use of BIM 23052 as an sst5-preferring agonist has been instrumental in elucidating the functions mediated by this receptor subtype in whole organism systems. nih.govnih.gov These investigations have revealed that brain sst5 activation plays a role in dampening CRF-mediated endocrine, sympathetic, behavioral, and visceral responses to stress. nih.gov Specifically, activation of brain sst5 has been shown to suppress stress-induced sympathetic activation and gastric stasis. nih.gov The prominent expression of sst5 in the dorsal motor nucleus of the vagus nerve is consistent with the functional data indicating that activation of sst5 in the hindbrain induces a vagal cholinergic-dependent stimulation of gastric propulsive motor function. nih.govnih.govfrontiersin.org While sst5 appears to play a major role, the possibility of interaction with other somatostatin receptor subtypes, such as sst1 and sst2, through heterodimerization cannot be ruled out and may influence signaling efficiency. nih.govfrontiersin.org
Comparative Pharmacology and Receptor Ortholog Studies with Bim 23052
Comparative Analysis with Endogenous Somatostatin-14 (SRIF-14)
BIM 23052 exhibits a distinct receptor binding profile compared to endogenous somatostatin-14 (SRIF-14). While both compounds interact with somatostatin (B550006) receptors, BIM 23052 demonstrates a preference for the sst5 receptor subtype. tocris.comabcam.com
Research using cloned human somatostatin receptors has provided quantitative data on the binding affinities of BIM 23052 and SRIF-14. BIM 23052 shows its highest affinity for the sst5 receptor, with lower affinities for sst2, sst1, and sst4 receptors. tocris.comabcam.com
| Compound | hSSTR1 (Ki, nM) | hSSTR2 (Ki, nM) | hSSTR3 (Ki, nM) | hSSTR4 (Ki, nM) | hSSTR5 (Ki, nM) |
| BIM 23052 | 31.3 | 13.5 | Not specified | 141 | 7.3 |
| SRIF-14 | High affinity | High affinity | High affinity | High affinity | High affinity |
Note: Ki values for SRIF-14 are generally in the sub-nanomolar range across multiple subtypes, indicating high affinity. Specific Ki values for SRIF-14 across all five human subtypes were not consistently available in the provided snippets for direct tabular comparison with BIM 23052's specific values.
Functional studies have further highlighted the differences in their activity. In rat intestinal cell cultures, BIM 23052 was found to be more effective than SRIF-14 in inhibiting gastrin-releasing peptide (GRP)-stimulated peptide YY (PYY) secretion, an effect mediated by the sst5 receptor. physiology.orgphysiology.org The half maximal effective concentration (EC50) for BIM 23052 in inhibiting GRP-stimulated PYY secretion was reported as 0.17 nM, while SRIF-14 had an EC50 of 13.2 nM, demonstrating significantly higher potency for BIM 23052 in this specific sst5-mediated function. physiology.orgphysiology.org
In human fetal pituitary cells, both sst2 and sst5 receptors are involved in the regulation of growth hormone (GH) release. psu.eduresearchgate.net While analogs with high affinity for sst2 were highly potent in suppressing GH, BIM 23052, which has lower affinity for sst2 but higher affinity for sst5, also effectively suppressed GH, although its potency was lower than SRIF-14. psu.eduresearchgate.net In rat pituitary cell cultures, the rank order of potency for GH and prolactin (PRL) inhibition was observed as Octreotide (B344500) = SRIF-14 > BIM-23052. researchgate.netoup.com
Differentiation from Somatostatin Receptor Antagonists (e.g., BIM 23056)
BIM 23052 is characterized as a somatostatin receptor agonist, particularly at the sst5 subtype. tocris.comabcam.com This contrasts with compounds like BIM 23056, which have been shown to act as somatostatin receptor antagonists, particularly at sst3 and sst5 receptors. physiology.orgtocris.comnih.govnih.gov
BIM 23056 is a linear octapeptide with a different sequence (D-Phe-Phe-Tyr-D-Trp-Lys-Val-Phe-D-Nal-NH2) compared to BIM 23052. tocris.comnih.gov Its binding profile shows relative selectivity for sst3, but it also interacts with other subtypes. tocris.com Notably, BIM 23056 has very low affinity for human sst2 and low affinity for human sst5 receptors. psu.edu
Functional studies highlight the antagonistic properties of BIM 23056. In Chinese hamster ovary (CHO) cells expressing human sst5 receptors, BIM 23056 behaved as an antagonist on SRIF14-induced total [3H]-IPx accumulation. nih.gov Similarly, in studies involving the goldfish sst5 receptor, BIM 23056 acted as an antagonist on the effects of SRIF-14 on stimulating [35S]GTPγS binding. nih.gov
In contrast to the agonist effects of BIM 23052 on PYY secretion in rat intestinal cultures, BIM 23056 at a concentration of 10 nM caused only a weak agonist effect and did not alter the inhibition of PYY secretion caused by the sst5-preferring analog S-28 or other sst5 analogs. physiology.orgphysiology.org
This demonstrates a clear functional differentiation between BIM 23052 as an sst5 agonist and BIM 23056 as an sst5 antagonist, despite both being synthetic somatostatin analogs.
Cross-Species Receptor Pharmacology: Characterization of Goldfish sst5 Receptor (gfsst5)
Studies have extended the pharmacological characterization of somatostatin receptors to non-mammalian species, including the goldfish (Carassius auratus). The goldfish sst5 receptor (gfsst5) has been cloned and characterized, revealing insights into the evolutionary conservation and potential differences in somatostatin receptor pharmacology. nih.govnih.gov
The gfsst5 receptor, expressed in Chinese hamster lung fibroblast (CCL39) cells, exhibits a pharmacological profile and transductional properties similar to mammalian sst5 receptors. nih.gov Radioligand binding studies using agonists like [125I]-LTT-SRIF-28 and [125I][Tyr10]cortistatin-14 labeled the gfsst5 receptor with high affinity. nih.gov
Competition binding studies with various somatostatin peptides and analogs, including BIM 23052 and SRIF-14, have been performed on the cloned gfsst5 receptor. While natural goldfish SRIF ligands and mammalian SRIF-28 analogs bind with high affinity, the affinity of BIM 23052 for the goldfish sst3 receptor was found to be lower compared to SRIF-14 and SRIF-28 in one study. nih.gov However, other research indicates that the gfsst5 receptor shows a pharmacological profile that correlates better with human sst5 than with human sst3. nih.govnih.gov
Functional studies examining agonist-induced luciferase expression and stimulation of [35S]GTPγS binding in cells expressing the gfsst5 receptor have shown profiles similar to those in radioligand binding studies. nih.gov BIM 23056, as noted earlier, acted as an antagonist on the effects of SRIF-14 at the gfsst5 receptor, further supporting the functional similarities between goldfish and mammalian sst5 receptors. nih.gov
These cross-species studies contribute to understanding the conserved aspects of sst5 receptor function and the pharmacological interactions of synthetic analogs like BIM 23052 with these receptors across different organisms.
Advanced Research Applications and Methodological Considerations
Development of High-Throughput Screening Assays for Somatostatin (B550006) Receptor Agonists
High-throughput screening (HTS) is a foundational technology in drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel receptor modulators. nih.govyoutube.comstanford.edu For somatostatin receptor agonists, HTS assays are meticulously designed to detect compounds that can bind to and activate specific SSTR subtypes.
The creation of a robust HTS assay involves a multi-step process:
Cell Line and Reporter System Engineering: The process begins with the generation of stable cell lines engineered to express a specific human SSTR subtype. These cells are then equipped with a reporter system that translates the event of receptor activation into a quantifiable signal. nih.govresearchgate.net Commonly used systems monitor fluctuations in second messengers, such as cyclic AMP (cAMP), or employ reporter genes that trigger the production of a fluorescent or luminescent protein upon receptor engagement. nih.govnih.gov
Assay Miniaturization and Automation: To efficiently screen extensive compound libraries, assays are scaled down into high-density microplate formats, typically 384- or 1536-wells. youtube.com This miniaturization significantly cuts down on reagent costs and time. youtube.com The entire process, from compound dispensing to signal detection, is managed by integrated robotic systems to ensure precision, reproducibility, and a high rate of data acquisition. stanford.edu
The primary output of an HTS campaign is the identification of "hits"—compounds demonstrating initial activity. These hits undergo subsequent validation through dose-response studies to confirm their agonistic properties and to determine key parameters like potency (EC50) and efficacy.
Table 1: Illustrative High-Throughput Screening Data for SSTR5 Agonists The following table contains hypothetical data for demonstrative purposes.
| Compound ID | Concentration (µM) | Assay Signal (Relative Light Units) | % Activation vs. Control |
|---|---|---|---|
| Vehicle Control | - | 150 | 0% |
| Somatostatin-28 | 1 | 18,500 | 100% |
| Hit_Compound_A | 10 | 15,200 | 82.1% |
| Hit_Compound_B | 10 | 4,300 | 23.2% |
| Hit_Compound_C | 10 | 9,800 | 52.9% |
Strategies for Investigating Ligand-Specific Receptor Conformations
The traditional view of receptors as simple binary switches has been replaced by the concept of functional selectivity or biased agonism. nih.gov This paradigm posits that G protein-coupled receptors, including SSTRs, can adopt a multitude of distinct conformations. Different agonists can stabilize unique active-state conformations, thereby preferentially activating certain downstream signaling pathways over others. nih.govnih.govnews-medical.net Elucidating these ligand-specific conformations is a frontier in pharmacology.
A variety of advanced biophysical techniques are utilized to probe these subtle structural changes:
Structural Biology Methods: X-ray crystallography and cryogenic electron microscopy (cryo-EM) are powerful tools for obtaining high-resolution snapshots of a receptor bound to different ligands. These structures can reveal the precise atomic interactions that drive the stabilization of a particular conformational state.
Spectroscopic Techniques: Methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Fluorescence Resonance Energy Transfer (FRET), and Bioluminescence Resonance Energy Transfer (BRET) are employed to study the dynamic nature of receptor conformations in more native environments, including within the membranes of living cells. nih.gov These techniques can measure intramolecular distances and their changes in real-time upon ligand binding, providing crucial insights into the mechanics of receptor activation. nih.gov
These investigative strategies allow researchers to correlate specific receptor conformations with distinct signaling outcomes, paving the way for the rational design of biased agonists with more refined therapeutic profiles.
Challenges in Deconvoluting Receptor Subtype-Specific Effects In Vivo
Translating in vitro findings on receptor pharmacology into the complex environment of a living organism (in vivo) is fraught with challenges. Understanding the precise physiological role of each SSTR subtype and predicting the in vivo effects of a novel agonist requires navigating several layers of biological complexity.
Overlapping Tissue Expression: The five SSTR subtypes are expressed in a wide array of tissues and organs, often with overlapping patterns. nih.gov This makes it difficult to attribute a systemic effect of a non-selective agonist to its interaction with a single receptor subtype in a specific tissue.
Receptor Heterodimerization: SSTRs can form functional pairs (heterodimers) with other SSTR subtypes or with entirely different classes of receptors, such as dopamine or opioid receptors. nih.gov These heterodimers can exhibit pharmacological profiles and signaling properties that are distinct from their constituent monomers, adding another layer of complexity to drug response in vivo. nih.gov
Absence of Truly Selective Ligands: While many agonists show a preference for one SSTR subtype over others, very few are absolutely selective. This cross-reactivity can confound the interpretation of in vivo experiments designed to probe the function of a single subtype.
Functional Redundancy and Compensation: Different SSTR subtypes can sometimes mediate similar physiological functions. For instance, both SSTR2 and SSTR5 are involved in the regulation of growth hormone secretion. nih.gov This redundancy can mask the effect of modulating a single subtype, as other subtypes may compensate for its loss or inhibition.
Overcoming these hurdles necessitates an integrated approach that combines the development of more highly selective ligands, the use of sophisticated genetic models (e.g., knockout or knock-in mice), and advanced in vivo imaging techniques that can track receptor engagement and downstream signaling pathways. youtube.com
Future Directions in Somatostatin Receptor 5 Agonist Research
Exploration of Unconventional Signaling Pathways Mediated by sst5 Activation
Activation of sst5 is known to primarily couple with inhibitory G proteins (Gαi and G0), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.govmdpi.compatsnap.com This classical pathway is central to the antisecretory effects of sst5 agonists, such as the inhibition of growth hormone, insulin (B600854), and glucagon (B607659) secretion. nih.govmdpi.compatsnap.com Beyond this, sst5 activation can also modulate ion channels, including the activation of potassium channels leading to membrane hyperpolarization and inhibition of voltage-sensitive calcium channels, further contributing to the inhibition of hormone release. nih.govnih.gov
However, research indicates that sst5 can also influence other signaling cascades, suggesting the existence of unconventional pathways. Studies have shown that sst5 activation can lead to the inhibition of the MAPK pathway and cell proliferation, potentially mediated through mechanisms distinct from those utilized by other sst subtypes like sst2. nih.govnih.gov Furthermore, sst5 has been implicated in the inhibition of phospholipase C (PLC), inositol (B14025) 1,4,5-trisphosphate (IP3), and diacylglycerol (DAG), consequently blocking Ca2+ influx. nih.gov The interaction and formation of heteromeric complexes with other GPCRs, such as the cannabinoid receptor 1 (CB1R), represent another layer of complexity and a potential unconventional signaling mechanism where sst5 can play a dominant role in modulating downstream pathways like cAMP/PKA/ERK1/2 signaling. researchgate.net
Future research involving novel sst5 agonists, such as the hypothetical compound Fffwktft, could focus on selectively probing these less-explored or unconventional signaling pathways. Understanding how sst5 activation specifically impacts pathways like PLC/IP3/DAG, interacts with other receptor systems, or influences distinct branches of the MAPK cascade could uncover new therapeutic opportunities beyond simple hormonal inhibition. Data from such studies could reveal the nuanced cellular responses mediated by sst5 and inform the development of agonists tailored to activate specific downstream effectors for targeted therapeutic outcomes.
Design Principles for Developing Novel Highly Selective Somatostatin (B550006) Receptor 5 Agonists
A key challenge in developing sst5 agonists is achieving high selectivity for sst5 over the other four somatostatin receptor subtypes (sst1, sst2, sst3, and sst4). patsnap.comresearchgate.netabcam.com High selectivity is crucial to minimize off-target effects and maximize therapeutic efficacy. Existing sst5 agonists, including both peptide and non-peptide small molecules, have been developed with varying degrees of selectivity. nih.govkarger.comamericanpharmaceuticalreview.com
Design principles for novel highly selective sst5 agonists, such as the envisioned compound this compound, are increasingly guided by a deeper understanding of the sst5 receptor structure and its interaction with ligands. Recent advancements, including cryo-EM studies of sst5 bound to agonists like cortistatin-17 and octreotide (B344500), provide high-resolution insights into the molecular basis of agonist recognition and receptor activation. nih.govpnas.org These structures reveal distinct binding modes and conformational changes induced by different ligands, highlighting the importance of specific residues and structural motifs. nih.govpnas.org Key areas influencing ligand binding and selectivity include the extracellular loops and transmembrane helices, particularly the rearrangement of a "hydrophobic lock" involving residues from TM3 and TM6 upon agonist binding. nih.govpnas.org
Future design efforts for compounds like this compound can leverage these structural insights through structure-based drug design approaches. This involves designing molecules that precisely fit into the sst5 binding pocket and induce the specific conformational changes required for activation, while avoiding interactions that would activate other sst subtypes. Incorporating specific chemical moieties or structural scaffolds known to interact favorably with key sst5 residues or domains, such as the DRY motif or regions within the intracellular loops involved in coupling to downstream effectors, could enhance both potency and selectivity. nih.gov Computational modeling and high-throughput screening of diverse chemical libraries, guided by structural and pharmacological data, are also integral to identifying novel chemotypes with improved sst5 selectivity profiles.
Role of BIM 23052 in Understanding Receptor-Mediated Pathophysiology in Preclinical Disease Models
BIM 23052 is a well-characterized compound that acts as a somatostatin sst5 receptor agonist, demonstrating preferential binding to sst5 compared to other sst subtypes, albeit with some affinity for sst2, sst1, and sst4. abcam.combiocrick.com Despite being in the preclinical development stage, BIM 23052 has played a valuable role in understanding sst5-mediated physiological effects in various preclinical disease models. biocrick.com
Studies utilizing BIM 23052 have provided insights into the specific functions mediated by sst5 activation in vivo. For instance, research in rats demonstrated that intracisternal administration of BIM 23052 stimulated gastric emptying, an effect that was prevented by vagotomy or atropine, indicating a mechanism involving vagal cholinergic pathways. biocrick.com This highlights the utility of BIM 23052 as a pharmacological tool to probe the involvement of central sst5 receptors in regulating gastrointestinal motility.
The use of selective agonists like BIM 23052 in preclinical disease models is crucial for dissecting the specific contributions of sst5 to complex pathophysiological processes. By activating sst5 in isolation or in combination with modulators of other pathways, researchers can delineate the receptor's role in hormone dysregulation, cell proliferation, and other relevant disease mechanisms. While BIM 23052 has contributed to our understanding, the development of even more highly selective agonists, such as the hypothetical this compound, could further refine our ability to study sst5-specific effects in preclinical models, potentially revealing novel therapeutic targets or validating sst5 as a primary driver in specific disease states. Preclinical models, including various animal models of endocrine disorders, neurogastrointestinal diseases, or tumors expressing sst5, remain essential platforms for evaluating the efficacy and mechanisms of action of sst5 agonists like BIM 23052 and future compounds. mdpi.com
Compound Information
| Compound Name | PubChem CID |
| BIM 23052 | 133073-82-2 |
| This compound | Not Applicable (Hypothetical Compound) |
Data Table: Selectivity Profile of BIM 23052
| Somatostatin Receptor Subtype | Ki (nM) |
| sst5 | 7.3 |
| sst2 | 13.5 |
| sst1 | 31.3 |
| sst4 | 141 |
Ki values indicate the binding affinity, with lower values representing higher affinity. abcam.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
